tert-butyl (1R,6R)-7-(3-hydroxypropylamino)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate
Description
tert-butyl (1R,6R)-7-(3-hydroxypropylamino)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate is a complex organic compound that belongs to the family of azabicyclo compounds. These compounds are known for their unique bicyclic structures, which often exhibit interesting biological activities. The compound’s structure includes a tert-butyl group, a hydroxypropylamino group, and a dimethyl-substituted azabicyclo[4.2.0]octane core, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
tert-butyl (1R,6R)-7-(3-hydroxypropylamino)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3/c1-16(2,3)22-15(21)19-10-6-8-12-13(18-9-7-11-20)17(4,5)14(12)19/h12-14,18,20H,6-11H2,1-5H3/t12-,13?,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAFFOUSGJNMMM-WYAMFQBQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2C1N(CCC2)C(=O)OC(C)(C)C)NCCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@@H](C1NCCCO)CCCN2C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl (1R,6R)-7-(3-hydroxypropylamino)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the enantioselective construction of the azabicyclo[4.2.0]octane scaffold. This can be achieved through a series of reactions including cyclization, reduction, and functional group modifications. The reaction conditions often require specific catalysts and reagents to ensure high stereoselectivity and yield .
Industrial production methods for such compounds may involve optimization of these synthetic routes to scale up the production while maintaining the desired purity and stereochemistry. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the required standards for industrial applications .
Chemical Reactions Analysis
tert-butyl (1R,6R)-7-(3-hydroxypropylamino)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The tert-butyl and hydroxypropylamino groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-butyl (1R,6R)-7-(3-hydroxypropylamino)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl (1R,6R)-7-(3-hydroxypropylamino)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
tert-butyl (1R,6R)-7-(3-hydroxypropylamino)-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate can be compared with other similar compounds, such as:
tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate: This compound has a similar bicyclic structure but differs in the functional groups attached to the core.
8-azabicyclo[3.2.1]octane derivatives: These compounds share the azabicyclo core but have different substituents, leading to variations in their biological activities and applications
The uniqueness of tert-butyl (1R,6R)-7-(3-hydroxypropylamino)-8,8-dimethyl-2-azabicyclo[42
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
